Cas no 2034418-48-7 (4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole)

4-Cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a structurally complex heterocyclic compound featuring a triazole core linked to a cyclopropyl group and a fluorobenzenesulfonyl-substituted pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where the triazole and sulfonamide functionalities play a key role. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the cyclopropyl group contributes to conformational rigidity. Its well-defined structure makes it a valuable intermediate for synthesizing biologically active molecules or exploring structure-activity relationships in therapeutic development.
4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole structure
2034418-48-7 structure
Product Name:4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
CAS No:2034418-48-7
MF:C15H17FN4O2S
MW:336.384485006332
CID:5760248
PubChem ID:119103984
Update Time:2025-06-15

4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropyl-1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
    • 4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
    • 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
    • F6555-0976
    • 2034418-48-7
    • AKOS026696902
    • Inchi: 1S/C15H17FN4O2S/c16-13-3-1-2-4-15(13)23(21,22)19-8-7-12(9-19)20-10-14(17-18-20)11-5-6-11/h1-4,10-12H,5-9H2
    • InChI Key: DBJRBVKMMLCTLS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1F)(N1CCC(C1)N1C=C(C2CC2)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 336.10562513g/mol
  • Monoisotopic Mass: 336.10562513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.5Ų

4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole Pricemore >>

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Additional information on 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Comprehensive Overview of 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (CAS No. 2034418-48-7)

The compound 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (CAS No. 2034418-48-7) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a cyclopropyl group, a fluorobenzenesulfonyl moiety, and a 1,2,3-triazole ring, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology and infectious diseases. The 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole scaffold is being explored for its ability to modulate specific biological pathways. Its fluorinated aromatic component enhances metabolic stability, a critical factor in drug design, while the triazole ring offers excellent hydrogen-bonding capabilities, improving binding affinity.

From a synthetic chemistry perspective, the compound's CAS No. 2034418-48-7 serves as a key identifier for researchers sourcing high-purity materials. Laboratories focusing on medicinal chemistry or chemical biology often seek this compound for hit-to-lead optimization. Its pyrrolidine-triazole hybrid structure is also relevant in click chemistry applications, a hot topic in modular synthesis and bioconjugation.

The 2-fluorobenzenesulfonyl group in this molecule is noteworthy for its electron-withdrawing properties, which can influence the compound's reactivity in catalytic reactions. This feature aligns with the growing interest in organofluorine compounds, particularly in the development of PET radiotracers and proteolysis-targeting chimeras (PROTACs). These applications are frequently searched in academic and industrial databases, reflecting the compound's relevance in cutting-edge research.

Analytical characterization of 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, which is crucial for reproducibility in biological studies. The CAS No. 2034418-48-7 ensures accurate tracking across scientific literature and chemical inventories.

In the context of drug-likeness, this compound exhibits favorable Lipinski's rule of five parameters, making it a viable candidate for oral bioavailability studies. The cyclopropyl moiety is known to reduce metabolic clearance, while the triazole ring contributes to solubility—a balance highly sought after in preclinical development. These attributes are frequently discussed in forums and publications related to pharmacokinetic optimization.

Beyond pharmaceuticals, 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has potential applications in material science, particularly in designing functional polymers or metal-organic frameworks (MOFs). Its ability to act as a ligand for transition metals could unlock new catalytic systems, a trending topic in green chemistry initiatives. Researchers are actively investigating such hybrid structures for their versatility in multicomponent reactions.

The safety profile and toxicological data for this compound are areas of ongoing investigation, with particular emphasis on its ecotoxicity and biodegradability. These aspects are critical for compliance with REACH regulations and other environmental guidelines, which are top concerns for chemical manufacturers and end-users alike.

In summary, 4-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (CAS No. 2034418-48-7) represents a multifaceted compound with broad interdisciplinary appeal. Its structural complexity and functional diversity position it at the forefront of innovations in life sciences and advanced materials, addressing many of the pressing challenges in modern chemistry and biology.

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